Chlorocarbonyl gold(centn)
Description
Such compounds typically exhibit square-planar or linear geometries, depending on the oxidation state of gold (Au(I) or Au(III)), and are utilized in catalysis, materials science, and medicinal chemistry due to their stability and tunable reactivity .
Key inferred characteristics of chlorocarbonyl gold(centn):
- Molecular formula: Likely [(C6H5)3P]Au(Cl)(CO) or similar, based on analogous structures.
- Ligand effects: The chlorocarbonyl group may enhance electrophilicity at the gold center compared to purely halide-ligated complexes.
- Applications: Potential use in organic synthesis (e.g., cyclization reactions) or as a precursor for gold nanoparticles .
Properties
Molecular Formula |
CAuClO |
|---|---|
Molecular Weight |
260.43 g/mol |
IUPAC Name |
carbon monoxide;chlorogold |
InChI |
InChI=1S/CO.Au.ClH/c1-2;;/h;;1H/q;+1;/p-1 |
InChI Key |
VBUSSYWEWHQPTL-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].Cl[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(centn) can be synthesized through various methods. One common approach involves the reaction of gold chloride with carbon monoxide under controlled conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of chlorocarbonyl gold(centn) often involves large-scale chemical precipitation methods. These methods utilize specific reagents to precipitate gold from solutions, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Thermal Decomposition
Chlorocarbonyl gold(I) decomposes under elevated temperatures:
-
At 247–253°C , it undergoes ligand dissociation, releasing CO and forming AuCl .
-
Above 300°C , further decomposition yields elemental gold and chlorine gas .
Thermal Stability Data:
| Temperature (°C) | Products | Reference |
|---|---|---|
| 247–253 | AuCl + CO | |
| >300 | Au(s) + Cl₂(g) |
Ligand Exchange Reactions
The chloride ligand in chlorocarbonyl gold(I) is labile, enabling substitution with:
-
Phosphines and phosphites : Forms stable gold(I) carbenoids (e.g., [L-Au-CO]⁺) .
-
Cyanide : Displaces chloride to form cyanocarbonyl gold(I) .
Example Reaction with Triphenylphosphine (PPh₃):
Cyclopropanation
In the presence of alkenes, it generates reactive gold carbenes for cyclopropanation :
Homocoupling
Activation with chloride scavengers (e.g., TMSOTf) promotes homocoupling to form ethylene derivatives :
Catalytic Performance Data:
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclopropanation | 85–92 | RT, CH₂Cl₂ | |
| Homocoupling | 78 | 0°C, TMSOTf |
Reactivity with Acids and Bases
-
Acids : Reacts with strong acids (e.g., HCl) to regenerate AuCl and release CO gas .
-
Bases : Stable in neutral aqueous solutions but decomposes in strongly basic media .
Redox Behavior
Chlorocarbonyl gold(I) participates in redox reactions:
-
Oxidation : Reacts with halogens (e.g., Cl₂) to form Au(III) complexes .
-
Reduction : Sodium metabisulfite reduces it to elemental gold6.
Reduction Reaction:
6
Scientific Research Applications
Chlorocarbonyl gold(centn) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chlorocarbonyl gold(centn) exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the activation of carbon-carbon π-bonds and generating electrophilic gold carbene intermediates. These intermediates play a crucial role in various catalytic cycles and transformations . Additionally, the compound’s ability to bind to thiol-rich proteins and enzymes contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Gold Complexes
Structural and Bonding Comparisons
The table below compares chlorocarbonyl gold(centn) with structurally related gold complexes:
Key Observations :
- The Au–Cl bond in chloro(triphenylphosphine)gold(I) (2.28 Å) is shorter than the hypothetical Au–CO bond in chlorocarbonyl gold(centn), suggesting stronger σ-donation from Cl⁻ compared to CO .
- The presence of a carbonyl ligand in chlorocarbonyl gold(centn) may increase its electrophilicity, making it more reactive in oxidative addition reactions compared to purely halide-ligated analogues .
a) Solvolysis and Stability
- Chloro(triphenylphosphine)gold(I) demonstrates high stability in aromatic solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures (120–200°C), making it suitable for high-temperature syntheses .
- In contrast, chlorocarbonyl gold(centn) is expected to exhibit lower thermal stability due to the labile CO ligand, which may dissociate under heating or in polar solvents .
b) Catalytic Activity
- Chloro(triphenylphosphine)gold(I) is widely used in catalysis for alkyne hydration and cyclopropanation due to its robust Au–P bonding .
- Chlorocarbonyl gold(centn) , with its electron-withdrawing CO ligand, could activate substrates more effectively in carbonylative coupling reactions, though this remains speculative without direct experimental data .
Q & A
Q. How should researchers integrate sustainability principles into AuCl(CO) experimental workflows?
Q. What ethical guidelines govern collaborative AuCl(CO) research involving multi-institutional data sharing?
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